![molecular formula C8H15NO3 B13196957 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopentane ring with an aminomethyl group and a hydroxyacetic acid moiety, making it a versatile molecule for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the aminomethylcyclopentane intermediate. This intermediate is then subjected to a reaction with glyoxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as chloroform and water, and the process may be optimized using various catalysts and temperature controls .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and yield optimization. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or the carboxylic acid to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyacetic acid moiety may also play a role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride: A similar compound with a hydrochloride salt form, often used in different chemical contexts.
Cyclopentane-based ɛ-amino acids: These compounds share structural similarities and are studied for their conformational preferences and helical structures.
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid is unique due to its combination of a cyclopentane ring, aminomethyl group, and hydroxyacetic acid moiety. This unique structure provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclopentyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H15NO3/c9-5-8(3-1-2-4-8)6(10)7(11)12/h6,10H,1-5,9H2,(H,11,12) |
Clé InChI |
OEFJYZQNZWEOKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)

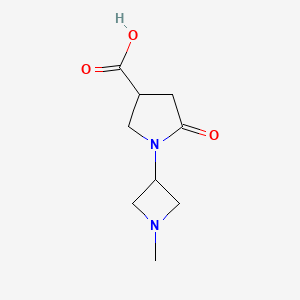
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)
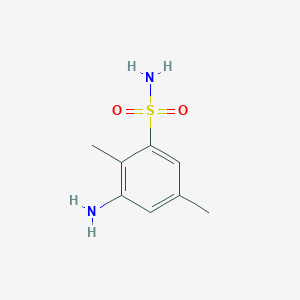
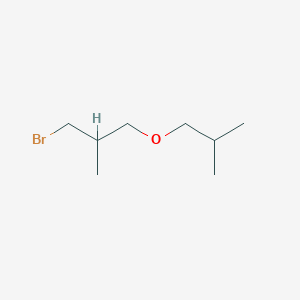

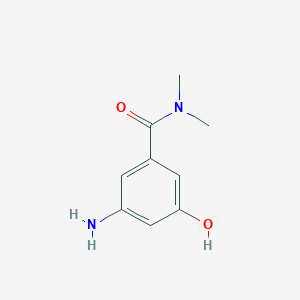
![1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13196930.png)
![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)
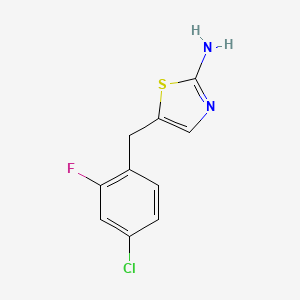
![2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)
